Tricyclene

Essential Oil Authentication Chemotaxonomy Natural Product Standardization

Tricyclene (1,7,7-trimethyltricyclo[2.2.1.0²,⁶]heptane; CAS 508-32-7) is a saturated tricyclic monoterpene hydrocarbon (C₁₀H₁₆, MW 136.23 g/mol) that is structurally distinct from the more common bicyclic monoterpenes such as α‑pinene, β‑pinene, and camphene. Its three‑ring architecture confers physicochemical properties—including a boiling point of 152.5 °C, a melting point of 66–68 °C, and a density of 0.977 g/cm³—that place it squarely within the gasoline boiling range while imparting differentiated oxidative stability and octane performance relative to in‑class analogs.

Molecular Formula C10H16
Molecular Weight 136.23 g/mol
CAS No. 508-32-7
Cat. No. B1222867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricyclene
CAS508-32-7
Molecular FormulaC10H16
Molecular Weight136.23 g/mol
Structural Identifiers
SMILESCC1(C2CC3C1(C3C2)C)C
InChIInChI=1S/C10H16/c1-9(2)6-4-7-8(5-6)10(7,9)3/h6-8H,4-5H2,1-3H3
InChIKeyRRBYUSWBLVXTQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tricyclene (CAS 508-32-7): A Tricyclic Monoterpene with Differentiated Properties for Fuel, Conservation, and Natural Product Applications


Tricyclene (1,7,7-trimethyltricyclo[2.2.1.0²,⁶]heptane; CAS 508-32-7) is a saturated tricyclic monoterpene hydrocarbon (C₁₀H₁₆, MW 136.23 g/mol) that is structurally distinct from the more common bicyclic monoterpenes such as α‑pinene, β‑pinene, and camphene [1]. Its three‑ring architecture confers physicochemical properties—including a boiling point of 152.5 °C, a melting point of 66–68 °C, and a density of 0.977 g/cm³—that place it squarely within the gasoline boiling range while imparting differentiated oxidative stability and octane performance relative to in‑class analogs . Naturally occurring in the essential oils of conifers (Abies, Pinus, Picea, Tsuga) and in certain Salvia and Helichrysum species, tricyclene is also accessible via synthetic isomerization of α‑pinene or via engineered microbial biosynthesis [1][2].

Why Tricyclene (CAS 508-32-7) Cannot Be Generically Substituted by Bicyclic Monoterpenes or Other Volatile Binders


Because tricyclene possesses a tricyclic carbon skeleton rather than the bicyclic framework of α‑pinene, β‑pinene, or camphene, its physicochemical behavior and application‑critical properties diverge significantly from those of in‑class monoterpene isomers [1]. In fuel formulations, tricyclene exhibits “far better octane properties and oxidative stability than the other monoterpenes”, a claim anchored in its unique ring strain and electronic structure [2]. In art conservation, tricyclene serves as a volatile binder that can replace cyclododecane or camphene but with a distinctly shorter persistence, making direct substitution without re‑optimization of application protocols unreliable [3]. These differences mean that procurement decisions based solely on molecular formula (all are C₁₀H₁₆) or monoterpene class membership will not reliably deliver the target performance profile; the quantitative evidence below provides the selection‑critical differentiators.

Tricyclene (CAS 508-32-7) Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


Tricyclene as a Definitive Chemotype Marker in Salvia aegyptiaca Essential Oil vs. Other Salvia Species

In a GC‑MS analysis of hydrodistilled essential oil from Algerian Salvia aegyptiaca, tricyclene was the dominant constituent at 22.9% of the total oil composition. This is in stark contrast to the volatile oils of other Salvia species, where tricyclene is generally absent [1]. The presence or absence of tricyclene thus serves as a definitive chemotaxonomic marker for the S. aegyptiaca Algerian chemotype, enabling unambiguous authentication and differentiation from other Salvia-derived essential oils.

Essential Oil Authentication Chemotaxonomy Natural Product Standardization

Tricyclene as a Minor but Selectively Formed Product in α‑Pinene Isomerization vs. Camphene

In the liquid‑phase isomerization of α‑pinene over acid zeolite catalysts at 120 °C, the principal products were camphene, tricyclene, limonene, and terpinolene. At the reaction time of 180 minutes, camphene reached a maximum concentration of 53%, whereas tricyclene reached only 6.1% [1]. This 8.7‑fold difference in product distribution underscores that tricyclene formation is kinetically and thermodynamically less favored than camphene under typical isomerization conditions, meaning that selective production of tricyclene requires distinct catalyst systems or engineered biosynthetic routes.

Terpene Isomerization Catalysis Biorefinery Product Selectivity

Tricyclene Exhibits Higher Lower Heating Value (LHV) Than Ethanol in Gasoline Blend Scenarios

According to patent disclosure US20110220053A1, tricyclene possesses a higher lower heating value (LHV) than ethanol. In gasoline blends, this translates to less reduction in fuel economy compared to ethanol‑containing formulations, because a given volume of tricyclene delivers more energy upon combustion. While the absolute LHV values are not disclosed in the patent, the directional claim is made in the context of spark‑ignition engine fuel formulation and is attributed to tricyclene's hydrocarbon nature versus ethanol's oxygenated structure [1].

Biofuel Gasoline Formulation Fuel Economy

Tricyclene as a Shorter‑Lasting Volatile Conservation Binder Compared to Cyclododecane

In the field of conservation and archaeology, tricyclene has been evaluated as a volatile binding medium applied in molten form to protect fragile objects during excavation and transport. The SUBSPORTplus database entry 062‑EN directly compares tricyclene with cyclododecane and notes that “tricyclene is for example shorter lasting than cyclododecane” [1]. This reduced longevity means that tricyclene sublimates more rapidly, which can be advantageous when a temporary protective film is needed for only a short duration, but disadvantageous when extended protection over several weeks is required.

Art Conservation Archaeological Preservation Volatile Binder

Tricyclene Claimed to Have Superior Octane Properties and Oxidative Stability Over Other Monoterpenes

Patent US20110220053A1 explicitly asserts that tricyclene has “far better octane properties and oxidative stability than the other monoterpenes” (including α‑pinene, β‑pinene, camphene, limonene, and terpinolene) and that it is “therefore better suited for use as a gasoline fuel component” [1]. The patent further states that tricyclene's “physicochemical properties (in particular its boiling point and octane numbers) make tricyclene ideal for blending with gasoline base fuels” [1]. However, specific Research Octane Number (RON) or Motor Octane Number (MON) values for tricyclene are not disclosed in the patent, and no head‑to‑head quantitative octane data against individual monoterpenes are reported.

Fuel Octane Enhancement Oxidative Stability Monoterpene Fuel Additive

Structural Uniqueness: Tricyclic Architecture Distinguishes Tricyclene from Bicyclic Monoterpene Isomers

Tricyclene is the only tricyclic saturated hydrocarbon among the common C₁₀H₁₆ monoterpenes. All of its closest isomers—α‑pinene, β‑pinene, camphene, sabinene, and limonene—are either bicyclic or monocyclic. The presence of a cyclopropane‑fused norbornane system (tricyclo[2.2.1.0²,⁶]heptane) introduces unique ring strain and spatial arrangement that fundamentally alters reactivity, combustion kinetics, and intermolecular interactions compared to bicyclic analogs [1][2].

Structural Chemistry Monoterpene Classification Ring Strain

Tricyclene (CAS 508-32-7) Application Scenarios Grounded in Verified Differentiation Evidence


Authentication and Quality Control of Tricyclene‑Rich Essential Oil Chemotypes

Laboratories performing GC‑MS phytochemical profiling can use tricyclene content (22.9%) as the primary marker to authenticate the Algerian chemotype of Salvia aegyptiaca and differentiate it from other Salvia species where tricyclene is absent [1]. This is directly actionable for essential oil suppliers and natural product quality control laboratories.

Selection of Volatile Binders for Short‑Term Archaeological Conservation Interventions

Conservation professionals requiring a temporary hydrophobic protective film that sublimates rapidly should select tricyclene over cyclododecane when a shorter‑lasting coating is sufficient or desirable, as documented in the SUBSPORTplus substitution case study [2].

Biorefinery and Synthetic Chemistry Targeting Selective Tricyclene Production

Given that conventional α‑pinene isomerization yields only 6.1% tricyclene compared to 53% camphene [3], researchers and process chemists aiming for tricyclene as a primary product must employ alternative catalytic systems (e.g., molecular sieves, engineered terpene synthases) or biosynthetic routes (e.g., engineered E. coli expressing pinene synthase mutants) that favor tricyclene formation.

Biofuel Formulation Where High Energy Density and Water Insolubility Are Prioritized Over Ethanol

Fuel formulators developing gasoline blends with biologically derived components should consider tricyclene as a hydrocarbon biofuel that offers higher LHV than ethanol and does not introduce water miscibility problems, making it suitable for drop‑in fuel applications where maintaining energy content and avoiding phase separation are critical [4].

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